![molecular formula C8H9N3 B084587 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 14356-75-3](/img/structure/B84587.png)
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine (DMPP) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. DMPP is a bicyclic compound that contains both a pyrrole and pyrimidine ring, making it a versatile molecule for various research applications.
Mécanisme D'action
The exact mechanism of action of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is not fully understood. However, it is believed that 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine intercalates into DNA and RNA molecules, leading to changes in their structure and function. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has also been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine can induce apoptosis in cancer cells, making it a potential anticancer agent. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has also been shown to have antimicrobial activity against various bacteria and fungi. Additionally, 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been shown to have antioxidant activity, which may be useful in preventing oxidative damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a useful tool for detecting nucleic acids. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has also shown promising anticancer activity, making it a potential candidate for developing new anticancer drugs. However, there are some limitations to using 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine in lab experiments. Its low solubility in water can make it challenging to work with, and its potential toxicity needs to be carefully considered.
Orientations Futures
There are several future directions for 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine research. One potential area of research is the development of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives with improved solubility and toxicity profiles. Additionally, further studies are needed to fully understand the mechanism of action of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine and its potential use as an anticancer agent. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine can also be used as a starting material for synthesizing other heterocyclic compounds with potential biological activity, making it a valuable tool for drug discovery research.
Conclusion:
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile heterocyclic compound with potential applications in various scientific research fields. Its fluorescent properties make it a useful tool for detecting nucleic acids, and its potential anticancer and antimicrobial activity make it a promising candidate for drug discovery research. Further studies are needed to fully understand the mechanism of action of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine and its potential use in various scientific research fields.
Méthodes De Synthèse
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine can be synthesized using various methods, including the reaction of 2,6-diaminopyrimidine with 2,4-pentanedione or by reacting 2,6-diaminopyrimidine with 1,3-dibromopropane. Another method involves the reaction of 2,6-diaminopyrimidine with 2,4-pentanedione followed by a cyclization reaction. The yield of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine synthesis varies depending on the method used, with yields ranging from 20% to 80%.
Applications De Recherche Scientifique
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been used in various scientific research applications. One of the significant applications of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is as a fluorescent probe for detecting nucleic acids. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine can intercalate into DNA and RNA molecules, making it a useful tool for detecting and studying nucleic acids. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has also been used as a building block for synthesizing other heterocyclic compounds with potential biological activity. Additionally, 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been used as a starting material for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising anticancer activity.
Propriétés
IUPAC Name |
2,7-dimethylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-9-5-7-3-4-11(2)8(7)10-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPLIPOGPNGOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=CN(C2=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

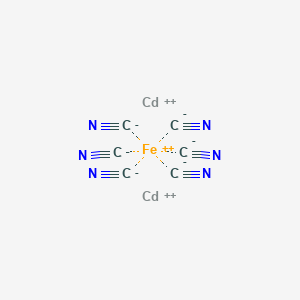

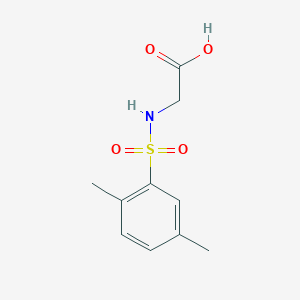
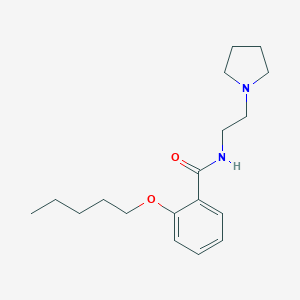
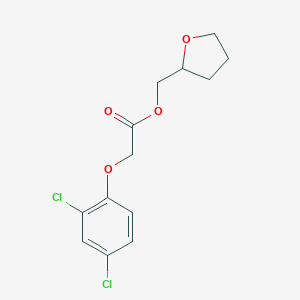
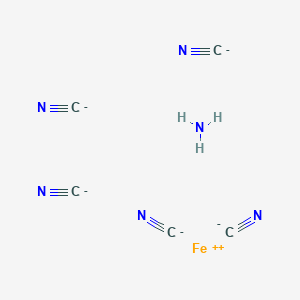

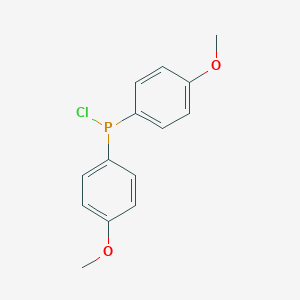
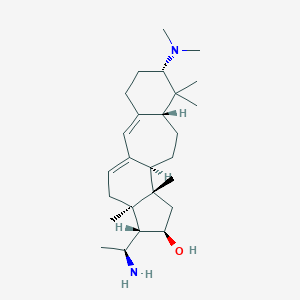

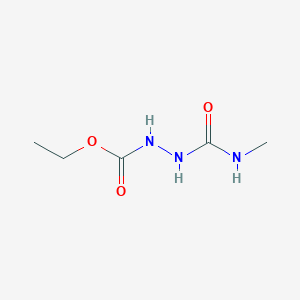
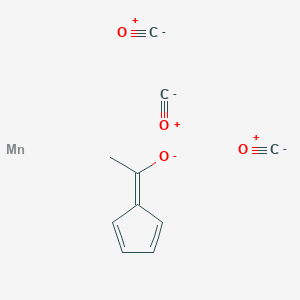
![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B84524.png)
